4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine
Overview
Description
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine is a fluorinated piperidine derivative. This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine typically involves the reaction of piperidine with a trifluoromethylating agent. One common method is the reaction of piperidine with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield trifluoromethyl ketones, while reduction can produce more saturated piperidine derivatives .
Scientific Research Applications
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its targets by increasing hydrophobic interactions and altering the electronic environment. This can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)piperidine: Another fluorinated piperidine derivative with similar properties.
2,2,2-Trifluoroethylamine: A simpler compound with a trifluoromethyl group attached to an amine.
Trifluoromethylpyridine: A fluorinated pyridine derivative with similar electronic effects.
Uniqueness
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the piperidine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,2,2-trifluoro-1-piperidin-4-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h5-6,11-12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHZGSFJGAXLAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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